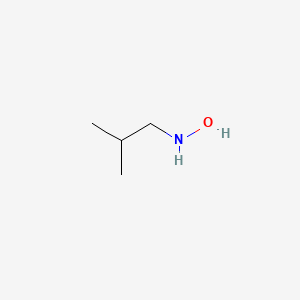
Isobutylhydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-2-methylpropanamine is a member of the class of hydroxylamines resulting from the replacement of one of the hydrogens attached to the amino group of 2-methylpropanamine by a hydroxy group. It has a role as a bacterial metabolite. It derives from a hydroxylamine and a 2-methylpropanamine.
Aplicaciones Científicas De Investigación
Chemical Synthesis
1. Precursor for Synthetic Intermediates
Isobutylhydroxylamine serves as a key intermediate in the synthesis of various nitrogen-containing compounds. It is particularly important in the production of oximes, which are valuable in the synthesis of pharmaceuticals and agrochemicals. The compound can be converted into isobutyraldoxime, which is utilized in the synthesis of herbicides and other agrochemicals .
2. Biocatalysis
Recent studies have highlighted the role of this compound in enzymatic reactions. For instance, it has been shown to participate in the biosynthesis of valanimycin, a compound with significant antimicrobial properties. The biosynthetic pathway involves the conversion of isobutylamine to this compound through a flavin monooxygenase, demonstrating its utility in biocatalytic processes .
Pharmacological Applications
1. Antimicrobial Activity
this compound has been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. This positions this compound as a potential candidate for developing new antimicrobial agents .
2. Neuroprotective Effects
In neuropharmacology, studies have shown that this compound can alleviate neuronal energy deficiencies by modulating mitochondrial function. This suggests its potential use in treating neurodegenerative diseases where mitochondrial dysfunction plays a critical role .
Case Studies
Propiedades
Fórmula molecular |
C4H11NO |
|---|---|
Peso molecular |
89.14 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)hydroxylamine |
InChI |
InChI=1S/C4H11NO/c1-4(2)3-5-6/h4-6H,3H2,1-2H3 |
Clave InChI |
NDCGVLJXFQKXOF-UHFFFAOYSA-N |
SMILES |
CC(C)CNO |
SMILES canónico |
CC(C)CNO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















